molecular formula C11H8F6OS2 B14789182 (3,5-Bis(trifluoromethylthio)phenyl)propanal

(3,5-Bis(trifluoromethylthio)phenyl)propanal

Cat. No.: B14789182
M. Wt: 334.3 g/mol
InChI Key: KTTRVRSDJYMQKA-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethylthio)phenyl)propanal is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethylthio)phenyl)propanal typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the addition of a propanal group. One common method includes the reaction of 3,5-dibromophenylpropanal with trifluoromethylthiolate salts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethylthio)phenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylthio groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3,5-Bis(trifluoromethylthio)phenyl)propanoic acid.

    Reduction: Formation of (3,5-Bis(trifluoromethylthio)phenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Bis(trifluoromethylthio)phenyl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethylthio)phenyl)propanal involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichlorophenyl)propanal: Similar structure but with chlorine atoms instead of trifluoromethylthio groups.

    (3,5-Dimethylphenyl)propanal: Similar structure but with methyl groups instead of trifluoromethylthio groups.

    (3,5-Difluorophenyl)propanal: Similar structure but with fluorine atoms instead of trifluoromethylthio groups.

Uniqueness

(3,5-Bis(trifluoromethylthio)phenyl)propanal is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8F6OS2

Molecular Weight

334.3 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethylsulfanyl)phenyl]propanal

InChI

InChI=1S/C11H8F6OS2/c12-10(13,14)19-8-4-7(2-1-3-18)5-9(6-8)20-11(15,16)17/h3-6H,1-2H2

InChI Key

KTTRVRSDJYMQKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CCC=O

Origin of Product

United States

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